![molecular formula C11H13NO B1601860 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 76693-04-4](/img/structure/B1601860.png)
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoline core with two methyl groups at the 4-position and a ketone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoacetophenone with acetone in the presence of a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound has been investigated for its potential as a therapeutic agent. Studies have indicated that derivatives of dihydroquinolinones exhibit diverse biological activities, including:
- Antimicrobial Activity: Research has shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for new antimicrobial agents .
- Anticancer Properties: Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications to the 4,4-dimethyl structure can enhance selectivity towards cancerous cells while minimizing toxicity to healthy cells .
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Some studies have focused on the inhibition of nNOS, which is relevant in treating neurological disorders. The structure allows for selective inhibition, offering potential therapeutic pathways for conditions like neurodegeneration .
Biological Research
Enzyme Interaction Studies:
The compound serves as a valuable tool in studying enzyme interactions and protein binding. Its ability to modulate enzyme activity can be instrumental in understanding biochemical pathways and developing enzyme inhibitors .
Mechanism of Action:
The mechanism involves interaction with specific molecular targets such as enzymes and receptors. The presence of methyl groups at the 4-position enhances lipophilicity, which can improve binding affinity and specificity toward biological targets .
Industrial Applications
Synthesis of Complex Molecules:
In organic synthesis, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is utilized as a building block for constructing more complex molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties for various applications.
Production of Dyes and Pigments:
The compound's unique chemical structure makes it suitable for applications in the production of specialty chemicals, including dyes and pigments used in textiles and coatings .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Structure | Halogenated variant with potential increased reactivity |
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Structure | Fluorine substitution may enhance binding affinity |
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Structure | Ethyl substitution at the 8-position affecting biological activity |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that specific modifications to the dihydroquinoline structure significantly enhanced anticancer activity compared to unmodified compounds. The most effective derivative showed an IC50 value in the nanomolar range against breast cancer cells .
Case Study 2: Enzyme Inhibition
In another investigation focusing on nNOS inhibitors, a series of compounds based on the dihydroquinoline scaffold were synthesized and tested. The study highlighted that certain substitutions at the 3 or 4 positions led to improved selectivity ratios between nNOS and other nitric oxide synthases (eNOS and iNOS), suggesting potential therapeutic applications in neuroprotection .
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A derivative with a single methyl group at the 2-position.
4-Methylquinoline: A derivative with a single methyl group at the 4-position.
Uniqueness
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of two methyl groups at the 4-position and a ketone group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives.
Biological Activity
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of quinolinones, which have garnered attention due to their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline ring system with two methyl groups at the 4-position and a carbonyl group at the 2-position, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of quinolinones exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their antibacterial effects against various strains, including Staphylococcus aureus and Enterococcus species. These studies indicate that modifications in the quinolinone structure can enhance antimicrobial efficacy .
Neuroprotective Effects
A series of studies have investigated the neuroprotective potential of 3,4-dihydroquinolin-2(1H)-one derivatives in models of neurodegenerative diseases such as Alzheimer's disease (AD). For example, a compound derived from this class demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in AD treatment. The most promising derivative showed IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-B, indicating potent inhibitory activity .
Dopamine Receptor Modulation
Recent research has highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as dopamine receptor D2 (D2R) modulators. One such derivative exhibited high affinity for D2R while maintaining low cytotoxicity and favorable blood-brain barrier (BBB) penetration. This characteristic is crucial for developing treatments for psychiatric disorders like schizophrenia .
Study on Antimicrobial Activity
In a study focusing on the synthesis of novel quinolinone derivatives, researchers assessed their antibacterial properties against clinical isolates. The results indicated that certain derivatives showed significant activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant bacteria .
Neuroprotective Study
A novel series of compounds based on 3,4-dihydroquinolin-2(1H)-one was synthesized and evaluated for neuroprotective effects. The lead compound demonstrated significant inhibition of AChE and MAO-B while exhibiting no acute toxicity in vivo at high doses. This study supports the potential use of these compounds in developing new treatments for neurodegenerative diseases .
Summary Table of Biological Activities
Activity | Target | IC50 Values | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Varies by derivative | Effective against resistant strains |
Neuroprotective | AChE & MAO-B | AChE: 0.28 µM; MAO-B: 0.34 µM | Potential treatment for Alzheimer’s disease |
Dopamine Receptor Modulation | D2R | High affinity | Low cytotoxicity; good BBB penetration |
Properties
IUPAC Name |
4,4-dimethyl-1,3-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBRUPKXAKFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557467 | |
Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76693-04-4 | |
Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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